(2E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(3-chlorophenyl)amino]prop-2-enenitrile
Description
The compound (2E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(3-chlorophenyl)amino]prop-2-enenitrile is a nitrile-functionalized enamine derivative featuring:
- A 1,3-benzodioxole moiety fused to a thiazole ring at position 2.
- A (3-chlorophenyl)amino group at the β-position of the α,β-unsaturated nitrile.
- An (E)-configuration across the double bond, confirmed via crystallography in structurally related compounds .
This scaffold is designed to exploit the electronic and steric effects of the benzodioxole and chlorophenyl groups, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-chloroanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2S/c20-14-2-1-3-15(7-14)22-9-13(8-21)19-23-16(10-26-19)12-4-5-17-18(6-12)25-11-24-17/h1-7,9-10,22H,11H2/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASXXEYIVZRBSK-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CNC4=CC(=CC=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/NC4=CC(=CC=C4)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(3-chlorophenyl)amino]prop-2-enenitrile, with a molecular formula of C19H12ClN3O2S and a molecular weight of 381.83 g/mol, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
The compound belongs to a class of thiazole derivatives known for their diverse biological activities. Its structure includes a benzodioxole moiety, which is often associated with antitumor properties. The compound's synthesis and characterization have been documented in various studies, highlighting its potential as a therapeutic agent.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across multiple cancer cell lines.
In Vitro Studies:
A study conducted on various tumor cell lines demonstrated that this compound effectively inhibited cell proliferation. The following table summarizes the IC50 values observed in different cancer cell lines:
| Cell Line | Type of Cancer | IC50 (µM) |
|---|---|---|
| Huh7 | Hepatocellular carcinoma | 8.0 |
| Caco2 | Colorectal adenocarcinoma | 6.0 |
| HCT116 | Colorectal carcinoma | 5.0 |
| PC3 | Prostate carcinoma | 10.0 |
| MDA-MB 231 | Breast carcinoma | 9.0 |
These results indicate that the compound exhibits potent antiproliferative effects, particularly against colorectal and liver cancer cell lines .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been suggested that the compound may inhibit the activity of various kinases involved in cancer progression:
- Inhibition of Kinases : Preliminary data suggest that this compound may inhibit DYRK1A and other kinases critical for tumor growth.
- Induction of Apoptosis : The compound has also been shown to induce apoptosis in cancer cells, leading to decreased viability.
Case Studies
Recent studies have focused on the pharmacological profiling of thiazole derivatives similar to this compound:
- Study on Thiazole Derivatives : A comparative study evaluated various thiazole derivatives for their anticancer activity. The results indicated that compounds with similar structural features to this compound exhibited varying degrees of efficacy against multiple cancer types .
- Clinical Relevance : Although no clinical trials specifically involving this compound have been reported yet, its structural analogs have shown promise in preclinical settings as potential anticancer agents.
Scientific Research Applications
Anti-Cancer Activity
Several studies have highlighted the anti-cancer potential of thiazole derivatives. The compound has been investigated for its ability to inhibit tumor growth through various mechanisms:
- Mechanism of Action: Thiazole derivatives often interfere with cell cycle progression and induce apoptosis in cancer cells. The presence of the benzodioxole moiety may enhance its efficacy by modulating signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Thiazoles are known to exhibit activities that can reduce inflammation by inhibiting pro-inflammatory cytokines.
- Research Insights: Studies have indicated that thiazole derivatives can significantly reduce inflammation markers in vitro and in vivo models. The chlorophenyl group may contribute to enhanced activity by increasing lipophilicity and facilitating better cell membrane penetration.
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been well-documented, with several studies indicating their effectiveness against a range of pathogens.
- Mechanism of Action: The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways critical for microbial survival.
Case Study 1: Anti-Cancer Efficacy
In a study published in PubMed, the compound was tested against various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutic agents. The study highlighted its selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development.
Case Study 2: Inflammation Model
Another study focused on the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling, correlating with decreased levels of inflammatory cytokines, thus supporting its use as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Key Structural Modifications in Analogs
The following table summarizes critical structural differences between the target compound and its closest analogs:
*Calculated based on molecular formulas.
Impact of Substituents on Properties
Electronic Effects
- Benzodioxole vs. Halogenated Phenyl Groups: The benzodioxole group in the target compound provides electron-rich aromaticity, favoring interactions with hydrophobic pockets in proteins.
- Chlorophenyl vs. Bromophenyl : The 3-chlorophenyl group in the target compound balances lipophilicity and steric demands, while bromine in increases molecular weight and polarizability, which may affect membrane permeability .
Stereochemical Considerations
The (E)-configuration is conserved across all analogs, critical for maintaining planarity and conjugation in the α,β-unsaturated nitrile system. This configuration is stabilized by intramolecular hydrogen bonding in related structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
